molecular formula C6H14O4Si B3058175 Propanal, 3-(trimethoxysilyl)- CAS No. 88276-90-8

Propanal, 3-(trimethoxysilyl)-

Cat. No.: B3058175
CAS No.: 88276-90-8
M. Wt: 178.26 g/mol
InChI Key: QQDWOVYQAQGUOZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanal, 3-(trimethoxysilyl)- can be synthesized through the oxidation of propan-1-ol using acidified potassium dichromate (VI) as an oxidizing agent . The reaction involves the careful addition of propan-1-ol to a solution of acidified potassium dichromate, followed by gentle heating to distill off the propanal formed. The reaction conditions must be controlled to avoid over-oxidation and ensure the selective formation of propanal.

Industrial Production Methods

In industrial settings, the production of propanal, 3-(trimethoxysilyl)- may involve more advanced techniques such as continuous flow reactors and the use of catalysts to enhance the efficiency and yield of the reaction. The use of protective atmospheres and precise temperature control are crucial to maintain the integrity of the product.

Chemical Reactions Analysis

Types of Reactions

Propanal, 3-(trimethoxysilyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The trimethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (VI) is commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the trimethoxysilyl group under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various organosilicon derivatives depending on the nucleophile used.

Scientific Research Applications

Propanal, 3-(trimethoxysilyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propanal, 3-(trimethoxysilyl)- involves the interaction of its functional groups with target molecules. The aldehyde group can form covalent bonds with nucleophiles, while the trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds. These interactions are crucial in applications such as surface modification and the formation of stable polymer networks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanal, 3-(trimethoxysilyl)- is unique due to its combination of an aldehyde group and a trimethoxysilyl group, which allows it to participate in a wide range of chemical reactions and form stable bonds with various substrates. This versatility makes it valuable in diverse applications, from organic synthesis to industrial manufacturing.

Properties

IUPAC Name

3-trimethoxysilylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4Si/c1-8-11(9-2,10-3)6-4-5-7/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDWOVYQAQGUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473065
Record name Propanal, 3-(trimethoxysilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88276-90-8
Record name Propanal, 3-(trimethoxysilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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